Parasite-Selective Enzyme Inhibition: >200-Fold Selectivity Over Human Homologs
MMV019313 demonstrates high selectivity for P. falciparum FPPS/GGPPS over human FPPS and GGPPS. While it inhibits PfFPPS/GGPPS with an IC50 of 330 nM, it shows no activity against human FPPS or GGPPS at concentrations exceeding 200 µM [1]. This contrasts sharply with bisphosphonates, which inhibit both parasite and human enzymes, leading to off-target effects [2].
| Evidence Dimension | Selectivity for PfFPPS/GGPPS over human homologs |
|---|---|
| Target Compound Data | IC50 (PfFPPS/GGPPS) = 330 nM; IC50 (human FPPS/GGPPS) > 200,000 nM (>200 µM) |
| Comparator Or Baseline | Bisphosphonates (e.g., zoledronate) inhibit both human and parasite FPPS/GGPPS |
| Quantified Difference | Selectivity ratio > 606-fold based on IC50 values; bisphosphonates lack this selectivity |
| Conditions | Enzymatic activity assays using purified recombinant PfFPPS/GGPPS and human FPPS/GGPPS; no activity detected at highest tested concentration (>200 µM) for human enzymes |
Why This Matters
This high selectivity minimizes the risk of mechanism-based toxicity and off-target effects in human cells, a critical advantage over bisphosphonates which are known to inhibit human FPPS and cause adverse effects.
- [1] Gisselberg JE, Herrera Z, Orchard LM, Llinás M, Yeh E. Specific Inhibition of the Bifunctional Farnesyl/Geranylgeranyl Diphosphate Synthase in Malaria Parasites via a New Small-Molecule Binding Site. Cell Chem Biol. 2018;25(2):185-193.e5. DOI: 10.1016/j.chembiol.2017.11.010. View Source
- [2] Gisselberg JE, et al. A specific non-bisphosphonate inhibitor of the bifunctional farnesyl/geranylgeranyl diphosphate synthase in malaria parasites. bioRxiv. 2017. DOI: 10.1101/134338. View Source
